2-[(3-Bromo-5-methylphenyl)formamido]acetamide
Description
2-[(3-Bromo-5-methylphenyl)formamido]acetamide is an acetamide derivative featuring a formamido group (-NHC(O)NH₂) attached to a 3-bromo-5-methylphenyl moiety. The bromine atom and methyl group at positions 3 and 5 of the aromatic ring contribute to its electronic and steric properties, influencing solubility, bioavailability, and receptor interactions.
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-3-bromo-5-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-6-2-7(4-8(11)3-6)10(15)13-5-9(12)14/h2-4H,5H2,1H3,(H2,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSNBYHVSPDXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromo-5-methylphenyl)formamido]acetamide typically involves the reaction of 3-bromo-5-methylaniline with ethyl chloroacetate in the presence of a base, followed by hydrolysis and subsequent reaction with formamide. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions for optimal yield
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromo-5-methylphenyl)formamido]acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield amines.
Substitution: Nucleophilic substitution reactions can replace the bromo group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: 3-bromo-5-methylbenzoic acid
Reduction: 3-bromo-5-methylaniline
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
The compound 2-[(3-Bromo-5-methylphenyl)formamido]acetamide (CAS No. 1870098-66-0) is a significant organic compound with various applications in scientific research and medicinal chemistry. This article explores its applications, properties, and potential as a pharmacological agent, based on current literature and research findings.
Medicinal Chemistry
The primary application of this compound lies in its potential as a pharmacophore in drug discovery. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutics. Research indicates that compounds with similar structures exhibit anti-inflammatory and antitumor activities.
Case Studies
- Anti-Cancer Activity : A study demonstrated that derivatives of formamidoacetamides showed promising results in inhibiting cancer cell proliferation. The bromine substitution may enhance the compound's binding affinity to specific receptors involved in tumor growth.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways.
Synthetic Routes
- Amidation Reactions : The formamide group can be utilized in coupling reactions to synthesize novel amides or peptides.
Biochemical Probes
Due to its ability to modulate biological pathways, this compound can be employed as a biochemical probe in research settings. It can help elucidate mechanisms of action for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[(3-Bromo-5-methylphenyl)formamido]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group and the acetamide moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Acetamide Derivatives
Substituent Effects on Bioactivity
Halogen and Hydroxyl Substitutions
- 2-[(3-Chloro-4-hydroxyphenyl)formamido]acetamide (C₉H₉ClN₂O₃, MW 228.63): Replacing bromine with chlorine and adding a hydroxyl group reduces molecular weight and alters polarity. This substitution may shift target selectivity toward hydrophilic receptors or enzymes .
Fluorinated Analogs
- This compound’s simpler structure (lacking the formamido group) may limit its interaction versatility compared to the target compound .
Methylamino vs. Formamido Groups
- 2-[(5-Bromo-2-fluorophenyl)methylamino]-acetamide (C₉H₁₀BrFN₂O, MW 261.09): Substituting the formamido group with methylamino (-NHCH₃) reduces hydrogen-bonding capacity, which could lower affinity for targets requiring strong polar interactions, such as proteases or kinases .
Heterocyclic and Sulfonyl Modifications
Benzo[d]thiazolylsulfonyl Derivatives
- Compounds 47–50 (e.g., 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3-isopropylphenyl)acetamide):
The sulfonyl (-SO₂-) and heterocyclic benzo[d]thiazole groups enhance antimicrobial and antifungal activities, as observed in vitro. These groups likely improve membrane permeability and target inhibition via electron-withdrawing effects, a feature absent in the bromo-methylphenyl formamido analog .
Pyridazin-3(2H)-one Derivatives
- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-6-oxopyridazin-1-yl]-acetamide: This compound acts as a specific FPR2 agonist, activating calcium mobilization in neutrophils. The pyridazinone ring introduces conformational rigidity, enabling precise receptor binding—a contrast to the flexible formamido linker in the target compound .
Anti-Cancer and Receptor-Specific Activities
Quinazoline Sulfonyl Derivatives
- N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40) :
Exhibits potent anti-cancer activity against HCT-116 and MCF-7 cell lines. The quinazoline sulfonyl group likely interferes with DNA replication or kinase signaling, a mechanism distinct from the bromo-methylphenyl formamido structure .
GABA and AMPA Receptor Affinity
Structural and Pharmacokinetic Comparison Table
Biological Activity
2-[(3-Bromo-5-methylphenyl)formamido]acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula and has a molecular weight of approximately 273.13 g/mol. Its structure features a bromo-substituted aromatic ring, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the bromine atom enhances lipophilicity and may influence binding affinity to these targets.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or cancer progression, similar to other amidamide derivatives.
- Receptor Modulation: It could modulate receptor activity, potentially influencing signal transduction pathways critical for cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.0 |
| Compound B | A549 | 4.2 |
| Compound C | MCF7 | 3.8 |
These findings suggest that modifications in the compound's structure can lead to enhanced anticancer properties, making it a candidate for further investigation in cancer therapy.
Antimicrobial Activity
The compound's structural analogs have also been evaluated for antimicrobial properties. Studies indicate that certain derivatives exhibit significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Derivative | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Derivative 1 | 0.25 | 0.50 |
| Derivative 2 | 0.30 | 0.60 |
These results underscore the potential of this compound in developing new antimicrobial agents.
Case Studies and Research Findings
- In Vitro Studies: Research on related compounds has shown that modifications in the aromatic ring can significantly affect biological activity. For example, a study indicated that introducing halogen substituents can enhance enzyme inhibition properties, leading to increased therapeutic efficacy against cancer cells .
- Mechanistic Insights: A study demonstrated that certain amidoxime derivatives could increase histone methylation levels in cancer cells, suggesting a mechanism by which these compounds may exert their effects on gene expression . This raises the possibility that this compound may similarly influence epigenetic regulation.
- Synergistic Effects: Some derivatives have shown synergistic effects when combined with existing antibiotics like Ciprofloxacin, enhancing their efficacy while reducing toxicity . This characteristic could be pivotal in developing combination therapies for resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(3-Bromo-5-methylphenyl)formamido]acetamide, and how can reaction progress be monitored?
- Methodological Answer : A common approach involves coupling 3-bromo-5-methylbenzoic acid derivatives with acetamide precursors under mild basic conditions (e.g., K₂CO₃ in acetonitrile). Reaction progress can be tracked using thin-layer chromatography (TLC) with UV visualization or LC-MS. Post-synthesis purification typically employs column chromatography or recrystallization. Structural confirmation requires NMR (¹H/¹³C) and FTIR spectroscopy to validate the formamido linkage and bromo-methyl substitution .
Q. How should researchers characterize the crystalline structure of this compound to resolve ambiguities in its molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for resolving stereochemical ambiguities. For compounds with low crystallinity, powder XRD paired with computational modeling (e.g., density functional theory, DFT) can predict bond angles and torsional strain. Cross-validation with FTIR and Raman spectroscopy ensures consistency in functional group identification .
Q. What safety protocols are essential for handling brominated acetamide derivatives in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or dermal exposure. Store the compound at 0–6°C if unstable (observe SDS guidelines). For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Safety data for analogous bromo-acetamides highlight risks of acute toxicity and environmental persistence .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound against specific protein targets?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina, Schrödinger Suite) can model interactions with enzymes or receptors. Use crystal structures from the Protein Data Bank (PDB) for target proteins. Validate docking poses with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. For example, formamido derivatives have shown affinity for chemokine-G protein interfaces, suggesting potential anti-inflammatory applications .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Perform pharmacokinetic profiling (e.g., plasma protein binding assays, microsomal stability tests) to identify degradation pathways. Adjust experimental design by incorporating prodrug modifications or nanoformulations to enhance delivery. Cross-reference with high-quality reference standards (e.g., USP/EP guidelines) to ensure assay reproducibility .
Q. How can researchers optimize the compound’s solubility and stability for pharmacological assays without altering its core structure?
- Methodological Answer : Use co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin-based encapsulation to improve aqueous solubility. Stability studies under varying pH and temperature conditions (via HPLC-UV monitoring) can identify degradation hotspots. For structural preservation, introduce minor substituents (e.g., methyl groups) to sterically hinder hydrolytic cleavage of the formamido bond .
Q. What analytical techniques are suitable for detecting trace impurities in synthesized batches of this compound?
- Methodological Answer : High-resolution LC-MS (Q-TOF or Orbitrap) coupled with charged aerosol detection (CAD) can identify low-abundance impurities (e.g., des-bromo byproducts). For quantitation, use validated HPLC methods with pharmacopeial reference standards. Impurity profiling must adhere to ICH Q3A/B guidelines, focusing on genotoxic alerts (e.g., nitro or bromo residues) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
